5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol
Overview
Description
5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that features both pyrazole and oxadiazole rings. These types of compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-ethyl-1H-pyrazole-4-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with an appropriate oxidizing agent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Electrophiles: Alkyl halides, acyl chlorides.
Cyclization Conditions: Acidic or basic conditions, often with heating.
Major Products
Disulfides: Formed from oxidation of the thiol group.
Substituted Pyrazoles: Formed from electrophilic substitution reactions.
Complex Heterocycles: Formed from cyclization reactions.
Scientific Research Applications
5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The pyrazole and oxadiazole rings can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: Known for their antimicrobial and anticancer activities.
Pyrazole Derivatives: Widely studied for their anti-inflammatory and analgesic properties.
Uniqueness
5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol is unique due to the combination of the pyrazole and oxadiazole rings, which can confer a broad range of biological activities. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
5-(1-ethylpyrazol-4-yl)-3H-1,3,4-oxadiazole-2-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4OS/c1-2-11-4-5(3-8-11)6-9-10-7(13)12-6/h3-4H,2H2,1H3,(H,10,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKERKSQQEPULNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NNC(=S)O2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101195110 | |
Record name | 5-(1-Ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101195110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1004643-47-3 | |
Record name | 5-(1-Ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2(3H)-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1004643-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(1-Ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101195110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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